molecular formula C35H24N2O5 B15130059 N-Fmoc rhodamine 110

N-Fmoc rhodamine 110

Cat. No.: B15130059
M. Wt: 552.6 g/mol
InChI Key: SRTFRILJBFXTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Fmoc rhodamine 110 involves several steps under specific reaction conditions. The synthesis typically starts with the preparation of rhodamine 110, which is then mono-protected with the Fmoc group. The reaction conditions are generally mild, aiming to minimize side products and increase yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high purity and yield. The final product is often free of complex purification steps, making the method efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc rhodamine 110 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different fluorescent derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

N-Fmoc rhodamine 110 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc rhodamine 110 involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. Upon removal of the Fmoc group, the compound can interact with enzymes or other proteins, leading to fluorescence changes that can be monitored .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc rhodamine 110 is unique due to its Fmoc protection group, which allows for selective reactions and the synthesis of heterofunctional derivatives. This makes it particularly useful in peptide synthesis and the development of fluorescent probes .

Properties

Molecular Formula

C35H24N2O5

Molecular Weight

552.6 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-iminoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C35H24N2O5/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30/h1-18,30,36H,19H2,(H,37,40)(H,38,39)

InChI Key

SRTFRILJBFXTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=C6C=CC(=N)C=C6O5)C7=CC=CC=C7C(=O)O

Origin of Product

United States

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